molecular formula C19H20N4O2 B2653324 N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1396813-95-8

N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2653324
CAS RN: 1396813-95-8
M. Wt: 336.395
InChI Key: QOMXCWYFRKYBMJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CP-1 and is known for its unique chemical structure and properties. In

Scientific Research Applications

Nitric Oxide Synthase Inhibition

Compounds related to N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide have been evaluated for their inhibitory activity against neural and inducible Nitric Oxide Synthase (nNOS and iNOS). These compounds, specifically those with 5-phenyl-1H-pyrrole-2-carboxamide derivatives, demonstrated potential as regulators of in vivo nNOS and iNOS activity, showing good selectivity and potency. This indicates a potential application in managing conditions associated with overproduction of nitric oxide, such as in Parkinson's disease models (Luisa C López Cara et al., 2009).

Antifungal Activity

N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a category closely related to the target compound, have demonstrated moderate antifungal activities. This was particularly evident against phytopathogenic fungi, indicating the potential for agricultural applications to protect crops from fungal diseases (Zhibing Wu et al., 2012).

properties

IUPAC Name

N-cyclopentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(20-15-9-4-5-10-15)16-11-6-12-23(16)13-17-21-18(22-25-17)14-7-2-1-3-8-14/h1-3,6-8,11-12,15H,4-5,9-10,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMXCWYFRKYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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